molecular formula C7H17O4PS2 B136756 Phoratoxon sulfoxide CAS No. 2588-05-8

Phoratoxon sulfoxide

Cat. No.: B136756
CAS No.: 2588-05-8
M. Wt: 260.3 g/mol
InChI Key: RCRHKXGEYNVPDK-UHFFFAOYSA-N
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Description

Phoratoxon sulfoxide is an organophosphorus compound with the molecular formula C7H17O4PS2. It is a metabolite of phorate, a highly toxic organophosphate insecticide. This compound is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phoratoxon sulfoxide is typically synthesized through the oxidation of phorate. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures efficient conversion of phorate to this compound .

Chemical Reactions Analysis

Types of Reactions: Phoratoxon sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Phoratoxon sulfoxide has several applications in scientific research:

Mechanism of Action

Phoratoxon sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and other neurotoxic effects. The molecular target is the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory action on acetylcholinesterase and its role as an intermediate in the degradation pathway of phorate. Its formation and further oxidation to phoratoxon sulfone highlight its importance in understanding the environmental fate and toxicological impact of organophosphorus insecticides .

Properties

IUPAC Name

1-[ethoxy(ethylsulfinylmethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4PS2/c1-4-10-12(8,11-5-2)13-7-14(9)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRHKXGEYNVPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042284
Record name Phorate oxon sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-05-8
Record name Phorate oxon sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2588-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoratoxon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phorate oxon sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHORATOXON SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4VV582486
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of phorate and its metabolites in agricultural settings?

A1: Phorate, when applied to crops like corn and bermudagrass, undergoes degradation and forms several metabolites, including phoratoxon sulfoxide. [, ] In a study on corn and grass, total residues of phorate and its metabolites, including this compound, decreased to less than 1.0 ppm within 14 days in corn and 21 days in grass. [] This suggests that this compound, along with other phorate metabolites, persists in the environment for a certain period after application.

Q2: How can phorate and its metabolites be detected and quantified in complex matrices?

A2: Gas chromatography (GC) has been successfully employed for the analysis of phorate and its metabolites in soil and vegetables. [] A method utilizing a mixed-phase GC column demonstrated effective separation of phorate and four of its metabolites, including this compound. [] This method exhibited high sensitivity, detecting as little as 0.05 to 1.05 ng of the compounds, and achieved good recovery rates from fortified samples. []

Q3: What is the toxicological significance of phorate and its metabolites?

A3: Phorate and its metabolites exert their toxicity primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. [] Research on chickens revealed that phorate and its metabolites, including this compound, exhibit varying degrees of AChE inhibition potency. [] While the acute oral LD50 of phorate itself was determined to be 1.02 mg/kg in chickens, the LD50 values for its metabolites, including this compound, were significantly higher. [] This suggests that while this compound retains some AChE inhibitory activity, it is less toxic than the parent compound, phorate.

Q4: Are there more recent advancements in detecting phorate and its metabolites in food products?

A4: Yes, a recent study developed a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the simultaneous quantification of phorate and its metabolites, including this compound, in porcine and chicken muscles and table eggs. [] This method proved to be highly sensitive and accurate, offering a valuable tool for monitoring these compounds in food products and ensuring consumer safety. []

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